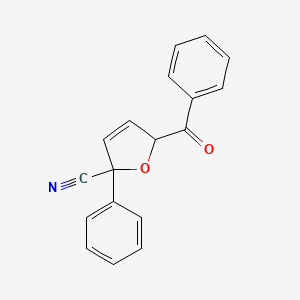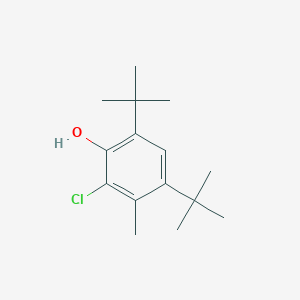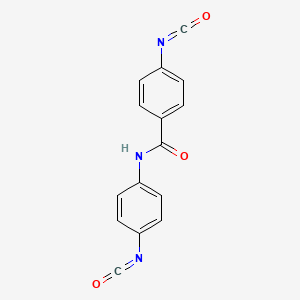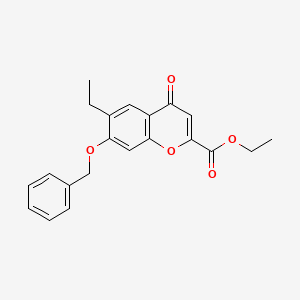![molecular formula C12H12O3 B14721460 4-[(Pent-4-yn-1-yl)oxy]benzoic acid CAS No. 14142-87-1](/img/structure/B14721460.png)
4-[(Pent-4-yn-1-yl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pent-4-yn-1-yl)oxy]benzoic acid is an organic compound with the molecular formula C12H12O3. It is characterized by the presence of a benzoic acid moiety substituted with a pent-4-yn-1-yloxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pent-4-yn-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with pent-4-yn-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
The process would likely include steps for purification and crystallization to obtain the final product in a solid form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pent-4-yn-1-yl)oxy]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form various oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones or carboxylic acids, while reduction of the carboxylic acid group results in the formation of alcohols .
Applications De Recherche Scientifique
4-[(Pent-4-yn-1-yl)oxy]benzoic acid is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-[(Pent-4-yn-1-yl)oxy]benzoic acid involves its ability to interact with biological targets through its functional groups. The alkyne group can participate in click chemistry reactions, allowing for the covalent modification of biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Prop-2-yn-1-yloxy)benzoyl]benzoic acid: Similar structure with a prop-2-yn-1-yloxy group instead of a pent-4-yn-1-yloxy group.
4-(pent-4-en-1-yl)benzoic acid: Contains a pent-4-en-1-yl group instead of a pent-4-yn-1-yloxy group.
Uniqueness
4-[(Pent-4-yn-1-yl)oxy]benzoic acid is unique due to the presence of the pent-4-yn-1-yloxy group, which imparts distinct reactivity and functional properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions .
Propriétés
Numéro CAS |
14142-87-1 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-pent-4-ynoxybenzoic acid |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h1,5-8H,3-4,9H2,(H,13,14) |
Clé InChI |
BQFMYKPEMAHFSZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCOC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)
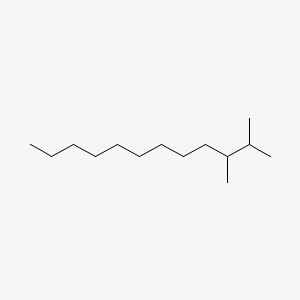
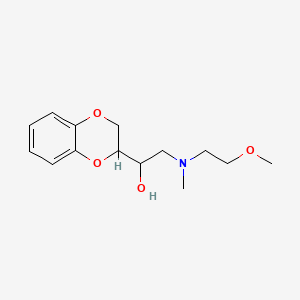
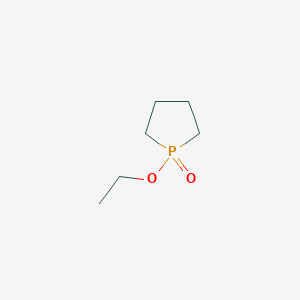

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)

